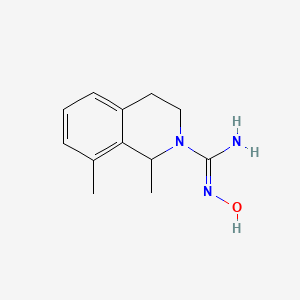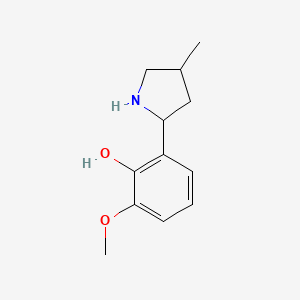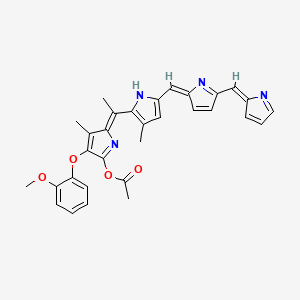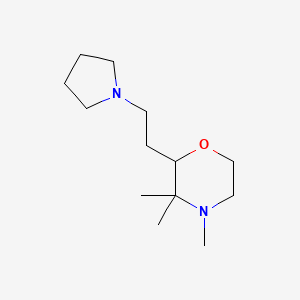![molecular formula C16H13N3O5 B12877130 Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, an isoxazole ring, and a maleate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate typically involves multiple steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mécanisme D'action
The mechanism of action of Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the isoxazole ring.
Benzo[d]oxazol-2-yl derivatives: Share the isoxazole ring but differ in other substituents.
Uniqueness
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate is unique due to the combination of its pyridine, isoxazole, and maleate groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various fields .
Propriétés
Formule moléculaire |
C16H13N3O5 |
|---|---|
Poids moléculaire |
327.29 g/mol |
Nom IUPAC |
(Z)-2-(1,2-benzoxazol-3-yl)but-2-enedioic acid;pyridin-4-amine |
InChI |
InChI=1S/C11H7NO5.C5H6N2/c13-9(14)5-7(11(15)16)10-6-3-1-2-4-8(6)17-12-10;6-5-1-3-7-4-2-5/h1-5H,(H,13,14)(H,15,16);1-4H,(H2,6,7)/b7-5-; |
Clé InChI |
FLBHHYYDAZKSPJ-YJOCEBFMSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=NO2)/C(=C/C(=O)O)/C(=O)O.C1=CN=CC=C1N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NO2)C(=CC(=O)O)C(=O)O.C1=CN=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
![3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12877061.png)
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)

![5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12877077.png)


![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)




![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
